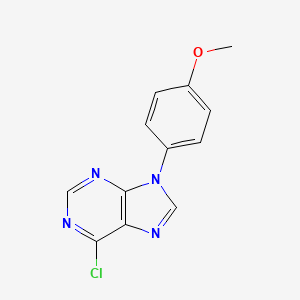

Purine, 6-chloro-9-(p-methoxyphenyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Purin, 6-Chlor-9-(p-Methoxyphenyl)-: ist ein Derivat von Purin, einer heterozyklischen aromatischen organischen Verbindung. Diese Verbindung zeichnet sich durch das Vorhandensein eines Chloratoms an der 6-Position und einer p-Methoxyphenylgruppe an der 9-Position des Purinrings aus. Purinderivate sind in verschiedenen Bereichen, darunter die medizinische Chemie, aufgrund ihrer biologischen Aktivität und ihres Potenzials für therapeutische Anwendungen von Bedeutung.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Purin, 6-Chlor-9-(p-Methoxyphenyl)-, erfolgt typischerweise durch Chlorierung von Purinderivaten. Eine gängige Methode ist die Chlorierung von Hypoxanthin mit Phosphorylchlorid in Gegenwart von Dimethylanilin . Die Reaktionsbedingungen umfassen häufig die Verwendung von Lösungsmitteln wie Acetonitril und Basen wie Natriumhydroxid .

Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für diese Verbindung können großtechnische Chlorierungsprozesse umfassen, bei denen ähnliche Reagenzien und Bedingungen wie bei der Laborsynthese verwendet werden. Die Skalierbarkeit dieser Verfahren stellt die Verfügbarkeit der Verbindung für verschiedene Anwendungen sicher.

Analyse Chemischer Reaktionen

Reaktionstypen: Purin, 6-Chlor-9-(p-Methoxyphenyl)-, unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Das Chloratom an der 6-Position kann durch verschiedene Nucleophile, wie z. B. Alkylhalogenide, substituiert werden, um 9-Alkylpurine zu bilden.

Oxidations- und Reduktionsreaktionen: Diese Reaktionen können die funktionellen Gruppen, die an den Purinring gebunden sind, modifizieren, was zur Bildung verschiedener Derivate führt.

Kreuzkupplungsreaktionen: Palladium-katalysierte Kreuzkupplungsreaktionen mit Organostannanen können Aryl- oder Alkylgruppen an der 6-Position einführen.

Gängige Reagenzien und Bedingungen:

Substitutionsreaktionen: Reagenzien wie Alkylhalogenide und Basen wie Natriumhydroxid.

Oxidations- und Reduktionsreaktionen: Verschiedene Oxidations- und Reduktionsmittel, abhängig von der gewünschten Transformation.

Kreuzkupplungsreaktionen: Palladiumkatalysatoren und Organostannane.

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene substituierte Purinderivate, wie z. B. 9-Alkylpurine und 6-Succinoaminopurin .

Wissenschaftliche Forschungsanwendungen

Chemie: In der Chemie wird Purin, 6-Chlor-9-(p-Methoxyphenyl)-, als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie und Medizin: Es kann bei der Entwicklung von antiviralen und Antikrebsmitteln eingesetzt werden .

Industrie: Im Industriesektor kann Purin, 6-Chlor-9-(p-Methoxyphenyl)-, bei der Produktion von Pharmazeutika und Agrochemikalien eingesetzt werden. Seine Derivate können nützliche Eigenschaften in diesen Bereichen aufweisen .

Wirkmechanismus

Der Wirkmechanismus von Purin, 6-Chlor-9-(p-Methoxyphenyl)-, beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Beispielsweise kann die Verbindung bei antiviralen Anwendungen die Virusreplikation hemmen, indem sie virale Enzyme angreift oder die Nukleinsäuresynthese stört . Die genauen Pfade und molekularen Zielstrukturen können je nach spezifischer Anwendung und dem verwendeten Derivat variieren.

Wirkmechanismus

The mechanism of action of Purine, 6-chloro-9-(p-methoxyphenyl)- involves its interaction with specific molecular targets. For instance, in antiviral applications, the compound may inhibit viral replication by targeting viral enzymes or interfering with nucleic acid synthesis . The exact pathways and molecular targets can vary depending on the specific application and derivative used.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

6-Chlorpurin: Eine eng verwandte Verbindung mit einem Chloratom an der 6-Position, jedoch ohne die p-Methoxyphenylgruppe.

9-Sulfonyl-9(H)-Purinderivate: Diese Verbindungen tragen eine Sulfonylgruppe an der 9-Position und zeigen eine antivirale Aktivität.

Eindeutigkeit: Purin, 6-Chlor-9-(p-Methoxyphenyl)-, ist durch das Vorhandensein sowohl des Chloratoms als auch der p-Methoxyphenylgruppe einzigartig. Diese Kombination von Substituenten kann seine Reaktivität und biologische Aktivität im Vergleich zu anderen Purinderivaten verbessern.

Eigenschaften

CAS-Nummer |

21313-95-1 |

|---|---|

Molekularformel |

C12H9ClN4O |

Molekulargewicht |

260.68 g/mol |

IUPAC-Name |

6-chloro-9-(4-methoxyphenyl)purine |

InChI |

InChI=1S/C12H9ClN4O/c1-18-9-4-2-8(3-5-9)17-7-16-10-11(13)14-6-15-12(10)17/h2-7H,1H3 |

InChI-Schlüssel |

BBGNCJAADRAEKV-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)N2C=NC3=C2N=CN=C3Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-a]pyridine-7-carboxamide](/img/structure/B11860116.png)

![4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile](/img/structure/B11860128.png)

![6-Methoxy-1,3,9-trimethyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11860161.png)

![6-(Perfluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-ol](/img/structure/B11860172.png)

![4-Chloro-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11860203.png)